2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one
Overview
Description
The compound is a derivative of the bicyclo[2.2.2]octane structure . Bicyclo[2.2.2]octane is a type of organic compound with a structure that consists of two cyclopropane units sharing an edge .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one” are not available, similar compounds such as 1-Azabicyclo[2.2.2]octan-3-one and 2-Oxabicyclo[2.2.2]octan-3-one have been synthesized through various methods . These methods often involve ring-opening polymerization (ROP) and other complex organic reactions .Scientific Research Applications
Structural Analysis and Synthesis
2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one and its derivatives have been a focus of research due to their significant biological activities. Studies have been conducted on the synthesis and structural analysis of such compounds. For instance, Sonar et al. (2006) described the synthesis of (Z)-2-(2-Methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one, a closely related compound, and discussed its molecular conformation influenced by the ortho-methoxy group (Sonar, Parkin, & Crooks, 2006).
Biological Activity
The 1-azabicyclo[2.2.2]octan-3-ones, which are structurally similar to this compound, have been explored for their biological activities. Snider et al. (1991) investigated CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, which is structurally related to the 1-azabicyclo[2.2.2]octan-3-ones (Snider et al., 1991).
Microbial Hydroxylation
Microbial hydroxylation studies on related compounds have shown regio- and stereoselective hydroxylation. Wong and Burns (1999) conducted microbial hydroxylation of (Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one, resulting in products with varying enantiomeric excesses, showcasing the compound's versatility in biochemical transformations (Wong & Burns, 1999).
Antiprotozoal Activity
Research on azabicyclo[2.2.2]octane derivatives has also highlighted their potential in antiprotozoal applications. Seebacher et al. (2005) synthesized new 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and tested them for activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing promising antiprotozoal activity (Seebacher, Weis, Kaiser, Brun, & Saf, 2005).
Nematicidal Activity
In the field of agriculture, azabicyclo[2.2.2]octane derivatives have been explored for nematicidal properties. Xu et al. (2021) reported on the synthesis and nematicidal activity of novel isoindol-1-one derivatives, derived from 5-HT3 receptor antagonists, showing effective control against nematodes (Xu, Yang, Wang, & Song, 2021).
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-6-4-11(5-7-13)15-9-10-2-3-12(15)8-14(10)16/h4-7,10,12H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJGSCBGSBTCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CCC2CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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